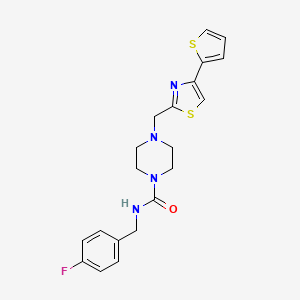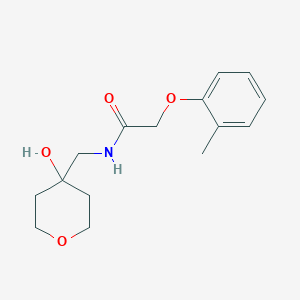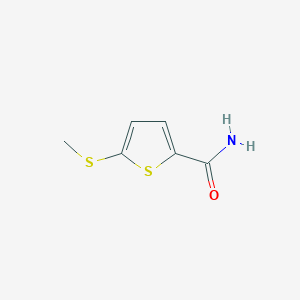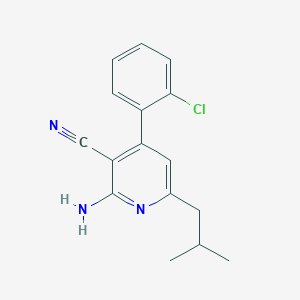
Ethyl 2-(3-hydroxycyclobutyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-hydroxycyclobutyl)acetate is a chemical compound with the molecular formula C8H14O3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C8H14O3/c1-2-11-8(10)5-6-3-7(9)4-6/h6-7,9H,2-5H2,1H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 158.2 . Unfortunately, other specific physical and chemical properties such as boiling point, solubility, and density are not provided in the search results.Scientific Research Applications
Synthesis and Characterization
Ethyl 2-(3-hydroxycyclobutyl)acetate serves as a precursor or intermediate in the synthesis of complex molecules. For instance, it has been involved in the synthesis of novel coumarin derivatives with potential antimicrobial activities. These derivatives were synthesized through a series of reactions, starting with key intermediates, and were fully characterized using NMR, IR, and HRMS, showing significant antimicrobial properties against various bacterial and fungal strains (Medimagh-Saidana et al., 2015). Additionally, it plays a role in cyclisation mechanisms, such as in the formation of ethyl 9,11-dimethoxy indolo[2,3-c]quinoline-6-carboxylates, where its structure and reactivity were crucial for understanding the cyclisation process (Clayton et al., 2007).
Biological Activity
Compounds synthesized from this compound have been evaluated for various biological activities. For example, triterpene acids isolated from Lagerstroemia speciosa leaves, with this compound as part of the synthetic pathway, showed potential antidiabetic activity through α-glucosidase and α-amylase inhibition assays (Hou et al., 2009). Another study synthesized novel 6-benzyluracil analogues with potent anti-HIV-1 activity, where this compound derivatives played a key role in the synthesis process (Danel et al., 1996).
Material Science and Enzymatic Studies
In material science and industrial applications, this compound has contributed to the development of membrane reactors for kinetic resolution, showing its importance in the efficient production of intermediates for pharmaceutical applications (Liese et al., 2002). Moreover, its role in the synthesis of photophysically active compounds, like new C∧N∧C bis-cyclometalated platinum(II) complexes, highlights its utility in creating materials with specific optical properties (Fuertes et al., 2012).
Mechanism of Action
Target of Action
Ethyl 2-(3-hydroxycyclobutyl)acetate is a chemical compound with the CAS Number: 1408075-22-8 The primary targets of this compound are currently not well-documented in the available literature
Mode of Action
The interaction of this compound with its potential targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
Acetate is metabolized by bacteria and human cells, and it plays a role in bacterial cells and human immune function . .
Pharmacokinetics
Some physicochemical properties of the compound have been reported . It has high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 2.09, indicating its lipophilicity
Safety and Hazards
Ethyl 2-(3-hydroxycyclobutyl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It should be kept away from open flames, hot surfaces, and sources of ignition . Precautionary measures against static discharge should be taken . The compound is associated with warnings for acute toxicity, skin corrosion/irritation, and specific target organ toxicity .
Properties
IUPAC Name |
ethyl 2-(3-hydroxycyclobutyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)5-6-3-7(9)4-6/h6-7,9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEZUPSKZQQURH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC(C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214344 |
Source


|
| Record name | Cyclobutaneacetic acid, 3-hydroxy-, ethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408075-71-7 |
Source


|
| Record name | Cyclobutaneacetic acid, 3-hydroxy-, ethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(sec-butyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2998787.png)
![N-cyano-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-fluoro-5-methylaniline](/img/structure/B2998788.png)




sulfamoyl}pyridine-2-carboxylate](/img/structure/B2998797.png)
![1-(4-(tert-butyl)phenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2998800.png)


